3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one
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Overview
Description
- The compound features a pentafluoroalkyl group (CF3) and a sulfinyl group (SO) attached to a butan-2-one backbone. The chiral center at the sulfur atom gives rise to the ®-configuration.
3,3,4,4,4-Pentafluoro-1-[®-4-methylbenzene-1-sulfinyl]butan-2-one: , is a chemical compound with the empirical formula CHFO.
Preparation Methods
Synthetic Routes: PMBB can be synthesized through various methods, including fluorination reactions. One approach involves the fluorination of a suitable precursor using reagents like hydrogen fluoride (HF) or other fluorinating agents.
Industrial Production: While specific industrial production methods are not widely documented, research laboratories often prepare PMBB for specialized applications.
Chemical Reactions Analysis
Reactivity: PMBB undergoes various chemical reactions due to its functional groups. These include
Common Reagents and Conditions: Reagents like hydrogen peroxide (HO) or peracids are used for oxidation. Nucleophiles such as amines or thiols can substitute the fluorine atoms.
Major Products: Oxidation leads to the formation of sulfoxides, while substitution reactions yield various derivatives.
Scientific Research Applications
Chemistry: PMBB serves as a versatile building block for designing new fluorinated compounds due to its unique reactivity.
Biology and Medicine: Researchers explore PMBB derivatives as potential drug candidates, especially in medicinal chemistry.
Industry: PMBB-derived materials find applications in specialty chemicals, polymers, and surface coatings.
Mechanism of Action
- PMBB’s mechanism of action depends on its specific application. For drug candidates, it may interact with biological targets via covalent bonding or non-covalent interactions.
- Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds: Other pentafluoroalkyl ketones, such as 3,3,4,4,4-Pentafluoro-1-butanol , 3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one , and 3,3,4,4,4-Pentafluoro-1-iodobutane , share structural similarities.
Uniqueness: PMBB’s combination of sulfinyl and pentafluoroalkyl groups distinguishes it from other compounds.
Remember that PMBB’s applications continue to evolve, and ongoing research may uncover additional uses and insights
Properties
CAS No. |
167010-73-3 |
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Molecular Formula |
C11H9F5O2S |
Molecular Weight |
300.25 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluoro-1-[(R)-(4-methylphenyl)sulfinyl]butan-2-one |
InChI |
InChI=1S/C11H9F5O2S/c1-7-2-4-8(5-3-7)19(18)6-9(17)10(12,13)11(14,15)16/h2-5H,6H2,1H3/t19-/m1/s1 |
InChI Key |
BQSGLIILALRGIG-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)CC(=O)C(C(F)(F)F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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